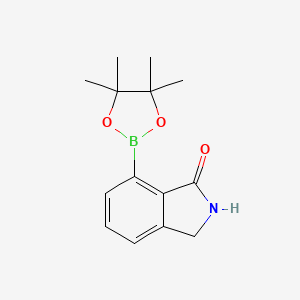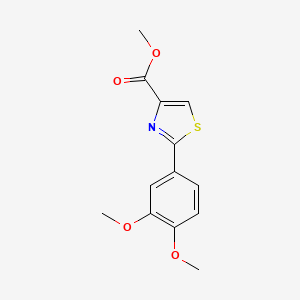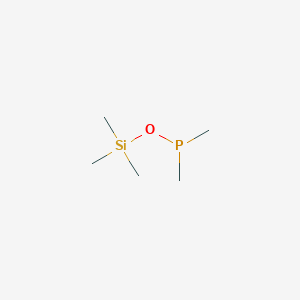
6-Bromo-2-(bromomethyl)-3-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(bromomethyl)-3-chloropyridine is a halogenated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes bromine and chlorine atoms attached to a pyridine ring. The presence of these halogens makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(bromomethyl)-3-chloropyridine typically involves the bromination of 2-(bromomethyl)-3-chloropyridine. One common method includes the use of bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(bromomethyl)-3-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-azido-2-(bromomethyl)-3-chloropyridine, while oxidation with hydrogen peroxide produces this compound N-oxide .
Aplicaciones Científicas De Investigación
6-Bromo-2-(bromomethyl)-3-chloropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(bromomethyl)-3-chloropyridine involves its interaction with various molecular targets. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,2’-bipyridine: Another halogenated pyridine derivative with similar reactivity but different applications.
2-Bromo-6-methylpyridine: A related compound with a methyl group instead of a bromomethyl group, leading to different chemical properties and uses.
Uniqueness
6-Bromo-2-(bromomethyl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This combination of halogens provides distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C6H4Br2ClN |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
6-bromo-2-(bromomethyl)-3-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2 |
Clave InChI |
ILXOQTFIWVAHIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Cl)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)

![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)



![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13671748.png)
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)
